molecular formula C20H24N2O10 B5229552 [3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate

Cat. No.: B5229552
M. Wt: 452.4 g/mol
InChI Key: UKJWLOHPJYXKNL-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a pyridine-2-carbonylamino moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule, followed by the introduction of the pyridine-2-carbonylamino group. The reaction conditions often require the use of acetic anhydride as the acetylating agent and pyridine as a base to facilitate the reaction. The process may also involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial methods may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its acetoxy groups make it a suitable candidate for studying acetylation processes in cells.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure allows it to interact with various biological targets, making it a promising compound for developing new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can participate in acetylation reactions, modifying proteins and other biomolecules. The pyridine-2-carbonylamino moiety can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multifunctional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O10/c1-10(23)28-9-15-17(29-11(2)24)18(30-12(3)25)16(20(32-15)31-13(4)26)22-19(27)14-7-5-6-8-21-14/h5-8,15-18,20H,9H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWLOHPJYXKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=N2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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